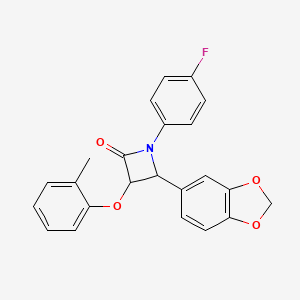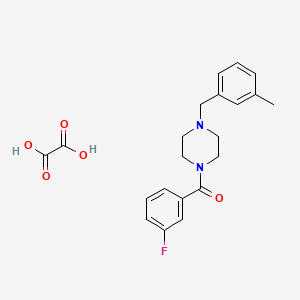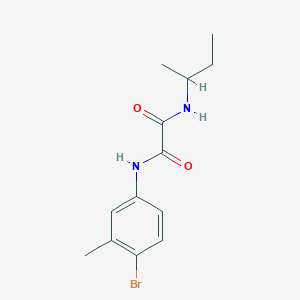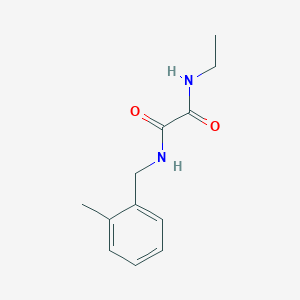
4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)-2-azetidinone
Vue d'ensemble
Description
4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)-2-azetidinone, also known as SR9011, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields.
Applications De Recherche Scientifique
Synthesis and Evaluation of Antibacterial and Antifungal Activities
Compounds structurally related to 4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)-2-azetidinone, like 4-thiazolidinones and 2-azetidinones derivatives from chalcone, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These studies highlight the potential of such compounds in developing novel antimicrobial agents, showcasing significant efficacy against Gram-positive and Gram-negative bacteria, as well as fungal species (Patel & Patel, 2017).
Anti-Inflammatory Pharmaceuticals
A novel series of hybrids incorporating aspirin, bearing both nitric oxide (NO) and hydrogen sulfide (H2S)-releasing moieties, have been developed. These compounds, referred to as NOSH compounds, exhibit cell growth inhibitory properties in various human cancer cell lines and demonstrate anti-inflammatory properties comparable to aspirin. This innovative approach to drug design could lead to a new class of anti-inflammatory pharmaceuticals (Kodela, Chattopadhyay, & Kashfi, 2012).
Endocrine-Disrupting Activity of UV Filters
The metabolism of benzophenone-3 (BP-3), a common UV filter, by rat and human liver microsomes has been studied, including its effects on endocrine-disrupting activity. Metabolites of BP-3 exhibit varying degrees of estrogenic and anti-androgenic activities, highlighting the importance of understanding the metabolic pathways of such compounds to assess their safety and potential environmental impacts (Watanabe et al., 2015).
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c1-14-4-2-3-5-18(14)29-22-21(15-6-11-19-20(12-15)28-13-27-19)25(23(22)26)17-9-7-16(24)8-10-17/h2-12,21-22H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXLQGIZRBDKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbaldehyde](/img/structure/B4013692.png)
![4,4'-[1-(4-bromophenyl)-1,1-ethanediyl]diphenol](/img/structure/B4013707.png)
![methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate](/img/structure/B4013730.png)
![3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4013735.png)


![N-[4-(aminosulfonyl)phenyl]-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4013746.png)




![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole hydrochloride](/img/structure/B4013797.png)
![ethyl 2-{[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B4013801.png)
![2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]-4,5-difluorobenzamide](/img/structure/B4013809.png)
